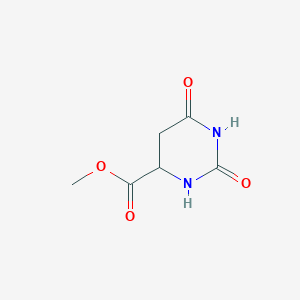

Methyl dihydroorotate

Vue d'ensemble

Description

“Methyl dihydroorotate” is a derivative of dihydroorotate. Dihydroorotate is a pyrimidinemonocarboxylic acid that results from the base-catalysed cyclisation of N-alpha-carbethoxyasparagine . The methyl-, ethyl-, t-butyl-, and benzyl-S-dihydroorotates are substrates .

Synthesis Analysis

Dihydroorotate dehydrogenase (DHODH) is a key enzyme involved in the synthesis of dihydroorotate. It has been studied extensively for its role in the biosynthesis of pyrimidine nucleotides . The synthesis of dihydroorotate and its derivatives involves complex biochemical pathways and enzymatic reactions.

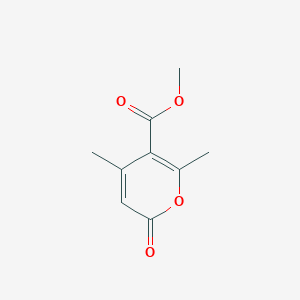

Molecular Structure Analysis

The molecular structure of dihydroorotate and its derivatives is complex and involves several key components. The structure of dihydroorotate dehydrogenase, the enzyme that catalyzes the conversion of dihydroorotate to orotate, has been studied extensively . These studies provide insights into the molecular interactions and structural features that contribute to the enzyme’s function.

Chemical Reactions Analysis

The primary chemical reaction involving dihydroorotate is its oxidation to orotate, catalyzed by the enzyme dihydroorotate dehydrogenase . This reaction is a key step in the de novo pyrimidine biosynthesis pathway.

Physical And Chemical Properties Analysis

The physical and chemical properties of dihydroorotate and its derivatives are complex and depend on their specific molecular structure . These properties can influence their behavior in biological systems and their potential uses in medical and pharmaceutical applications.

Applications De Recherche Scientifique

Inhibitor for Human Dihydroorotate Dehydrogenase (hDHODH)

Methyl dihydroorotate is a potent inhibitor of hDHODH . This enzyme is involved in de novo pyrimidine biosynthesis, a key biological pathway for highly proliferating cancer cells and pathogens . Therefore, the identification of novel hDHODH ligands represents a hot topic in medicinal chemistry .

Therapeutic Target for Acute Myelogenous Leukemia

hDHODH, which Methyl dihydroorotate inhibits, has proven to be a promising therapeutic target for the treatment of acute myelogenous leukemia .

Therapeutic Target for Multiple Myeloma

Similarly, hDHODH is also a potential therapeutic target for the treatment of multiple myeloma .

Therapeutic Target for Viral and Bacterial Infections

The enzyme hDHODH, inhibited by Methyl dihydroorotate, is a potential target for the treatment of viral and bacterial infections .

Development of Immunosuppressive Drugs

Human dihydroorotate dehydrogenase (hDHODH), one of the attractive targets for the development of immunosuppressive drugs, is also a potential target of anticancer drugs and anti-leukemic drugs .

Potential Target of Anticancer Drugs

As mentioned above, hDHODH is also a potential target of anticancer drugs .

Potential Target of Anti-leukemic Drugs

In addition to being a potential target for anticancer drugs, hDHODH is also a potential target of anti-leukemic drugs .

Treatment of Various Diseases

hDHODH would be an ideal drug target for the treatment of a variety of diseases such as tumor, immunological disorders and acute myeloid leukemia .

Mécanisme D'action

Target of Action

The primary target of Methyl dihydroorotate is the enzyme Dihydroorotate Dehydrogenase (DHODH) . DHODH is a key enzyme in the de novo pyrimidine biosynthesis pathway . It catalyzes the fourth step in this pathway, which involves the oxidation of dihydroorotate to orotate .

Mode of Action

Methyl dihydroorotate interacts with DHODH, inhibiting its function . This can have significant effects on cellular processes that rely on these molecules, such as DNA and RNA synthesis .

Biochemical Pathways

The inhibition of DHODH by Methyl dihydroorotate affects the de novo pyrimidine biosynthesis pathway . This pathway is crucial for the synthesis of the pyrimidine nucleotides cytosine, thymine, and uracil, which are essential components of DNA and RNA. By inhibiting DHODH, Methyl dihydroorotate disrupts this pathway, leading to a decrease in the production of these nucleotides .

Pharmacokinetics

The pharmacokinetics of other dhodh inhibitors have been investigated . These studies suggest that the bioavailability of such compounds can be influenced by factors such as their chemical structure, the presence of food, and individual patient characteristics .

Result of Action

The inhibition of DHODH by Methyl dihydroorotate leads to a decrease in the production of pyrimidine nucleotides . This can result in the inhibition of DNA and RNA synthesis, leading to cell cycle arrest and, ultimately, cell death . This mechanism of action has been exploited in the development of therapeutics for conditions such as cancer .

Action Environment

The action, efficacy, and stability of Methyl dihydroorotate can be influenced by various environmental factors. For instance, the presence of other drugs can impact its effectiveness through drug-drug interactions . Additionally, individual patient characteristics, such as genetic variations affecting drug metabolism, can also influence the action of Methyl dihydroorotate

Safety and Hazards

Orientations Futures

Research into dihydroorotate and its derivatives, including “Methyl dihydroorotate”, is ongoing and holds promise for the development of new therapeutic strategies. For example, dihydroorotate dehydrogenase has been identified as a promising target in the treatment of T-cell acute lymphoblastic leukemia . Other research suggests potential applications in the treatment of fungal infections and in herbicide discovery .

Propriétés

IUPAC Name |

methyl 2,6-dioxo-1,3-diazinane-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O4/c1-12-5(10)3-2-4(9)8-6(11)7-3/h3H,2H2,1H3,(H2,7,8,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRRONAYCHITNSG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CC(=O)NC(=O)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70341654 | |

| Record name | 4-Pyrimidinecarboxylic acid, hexahydro-2,6-dioxo-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70341654 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

23903-57-3 | |

| Record name | 4-Pyrimidinecarboxylic acid, hexahydro-2,6-dioxo-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70341654 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

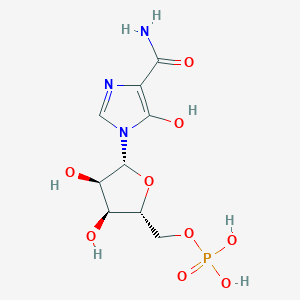

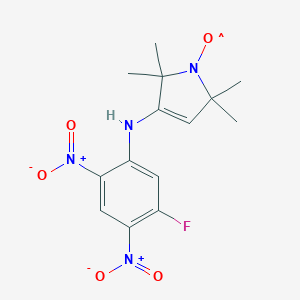

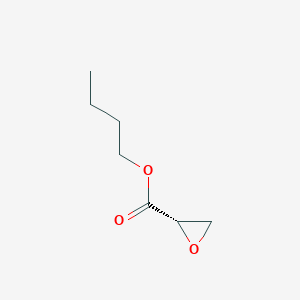

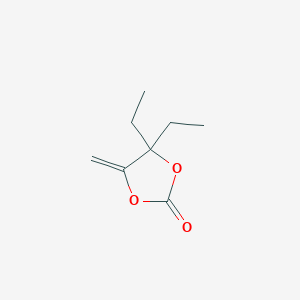

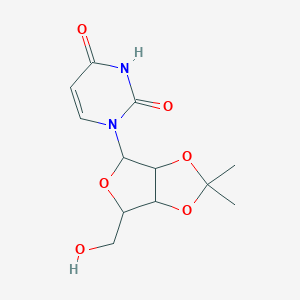

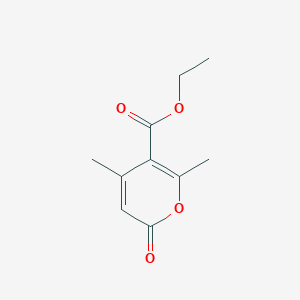

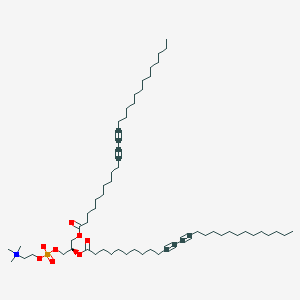

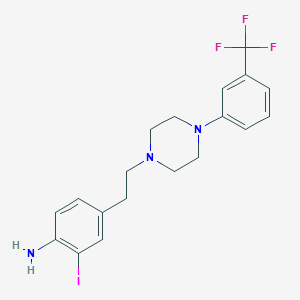

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid](/img/structure/B43860.png)